1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes methoxy, fluorophenyl, hydroxy, and methoxybenzoyl groups. This compound is of interest in various fields of scientific research due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Methoxy, fluorophenyl, hydroxy, and methoxybenzoyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 2-(3,4-Dimethoxyphenyl)ethanol
- (1,2-Bis-(3,4-Dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H26FNO6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26FNO6/c1-34-21-11-7-19(8-12-21)26(31)24-25(18-5-9-20(29)10-6-18)30(28(33)27(24)32)15-14-17-4-13-22(35-2)23(16-17)36-3/h4-13,16,25,31H,14-15H2,1-3H3/b26-24- |
InChI Key |
MWTXRQHXMRUFMX-LCUIJRPUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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